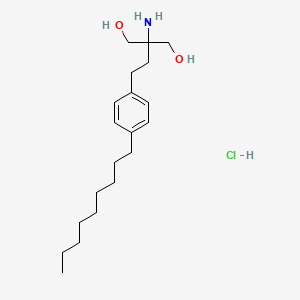
(S,S,S)-Enalapril Trifluoroacetic Acid Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S,S,S)-Enalapril Trifluoroacetic Acid Salt is a derivative of enalapril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and congestive heart failure. The trifluoroacetic acid salt form enhances the compound’s stability and solubility, making it more suitable for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,S,S)-Enalapril Trifluoroacetic Acid Salt typically involves the reaction of enalapril with trifluoroacetic acid. The process begins with the preparation of enalapril, which is synthesized through the condensation of L-alanine and L-proline derivatives. The resulting enalapril is then reacted with trifluoroacetic acid under controlled conditions to form the trifluoroacetic acid salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities.
化学反应分析
Types of Reactions
(S,S,S)-Enalapril Trifluoroacetic Acid Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form enalaprilat, the active metabolite.
Reduction: Reduction reactions can convert the compound back to its precursor forms.
Substitution: The trifluoroacetic acid moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents like dichloromethane.
Major Products
The major products formed from these reactions include enalaprilat, various substituted derivatives, and reduced forms of the compound.
科学研究应用
(S,S,S)-Enalapril Trifluoroacetic Acid Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects beyond hypertension, such as in renal protection and cardiovascular diseases.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in quality control.
作用机制
The mechanism of action of (S,S,S)-Enalapril Trifluoroacetic Acid Salt involves the inhibition of the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By reducing angiotensin II levels, the compound lowers blood pressure and decreases the workload on the heart. The molecular targets include ACE and various pathways involved in the renin-angiotensin-aldosterone system.
相似化合物的比较
Similar Compounds
Enalapril: The parent compound, used widely in clinical settings.
Lisinopril: Another ACE inhibitor with a similar mechanism of action.
Ramipril: Known for its long-lasting effects and use in cardiovascular protection.
Uniqueness
(S,S,S)-Enalapril Trifluoroacetic Acid Salt stands out due to its enhanced stability and solubility, which make it more suitable for research and industrial applications. The trifluoroacetic acid moiety also imparts unique chemical properties that can be leveraged in various synthetic and analytical processes.
属性
分子式 |
C22H29F3N2O7 |
|---|---|
分子量 |
490.5 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H28N2O5.C2HF3O2/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;3-2(4,5)1(6)7/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);(H,6,7)/t14-,16-,17-;/m0./s1 |
InChI 键 |
VFOUYMFBEFUXCV-BDURURIASA-N |
手性 SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O.C(=O)(C(F)(F)F)O |
规范 SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



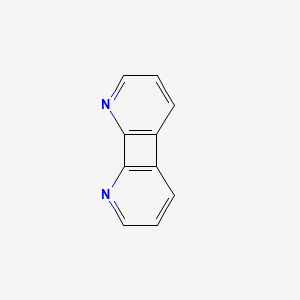
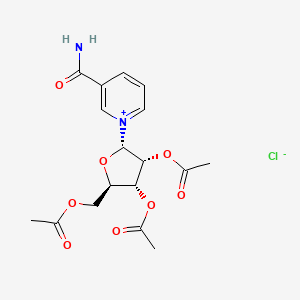
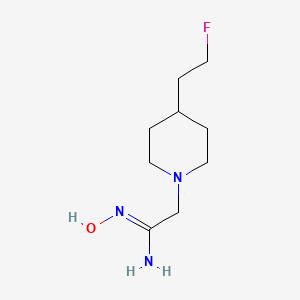
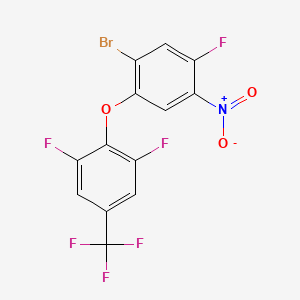
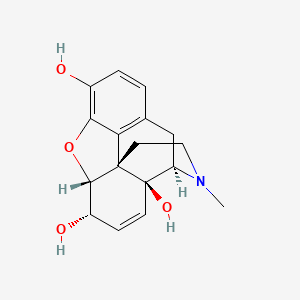

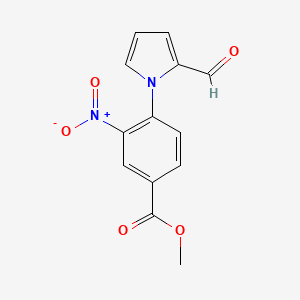
![(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid](/img/structure/B13426305.png)
![7-Ethyl 1-Methyl 2-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl]-heptanedioate](/img/structure/B13426306.png)
![(2R,3R,4S,5S,6S)-2-(2,4-dibromophenoxy)-6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B13426308.png)
![5-Cyano-5H-dibenzo[b,d]thiophenium triflate](/img/structure/B13426319.png)
![2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzenemethanol](/img/structure/B13426325.png)
